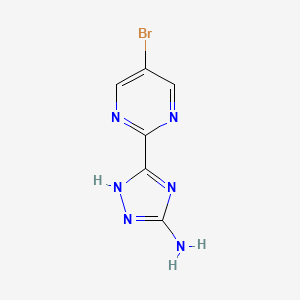![molecular formula C31H28N4O2 B13674057 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane is a complex organic compound that features two benzimidazole groups attached to a pentane backbone via phenoxy linkages. Benzimidazole is a bicyclic compound that consists of fused benzene and imidazole rings, known for its broad spectrum of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane typically involves the nucleophilic substitution reaction. One common method involves reacting 2-benzimidazolylphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete substitution .
Chemical Reactions Analysis
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane can undergo various chemical reactions, including:
Oxidation: The benzimidazole groups can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the benzimidazole groups can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic and spectral properties.
Biology: The compound’s ability to bind to DNA makes it useful in studying DNA interactions and as a potential therapeutic agent.
Industry: It can be used in the development of optical sensors for bioimaging and in photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane involves its ability to bind to DNA grooves, which can lead to DNA cleavage. This interaction is mediated by the benzimidazole groups, which mimic the properties of natural nucleotides. The compound can also form coordination complexes with metal ions, which can enhance its biological activity and facilitate various biochemical processes .
Comparison with Similar Compounds
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane is unique due to its dual benzimidazole groups and pentane backbone. Similar compounds include:
2,2’-Bis(benzimidazolyl): This compound has two benzimidazole groups attached directly to each other.
1,4-Bis(benzimidazolyl)butane: Similar structure but with a butane backbone instead of pentane.
N-substituted benzimidazoles: These compounds have various substituents on the benzimidazole ring, which can alter their biological and chemical properties.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structure and the resulting biological activities.
Properties
Molecular Formula |
C31H28N4O2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[4-[5-[4-(1H-benzimidazol-2-yl)phenoxy]pentoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C31H28N4O2/c1(6-20-36-24-16-12-22(13-17-24)30-32-26-8-2-3-9-27(26)33-30)7-21-37-25-18-14-23(15-19-25)31-34-28-10-4-5-11-29(28)35-31/h2-5,8-19H,1,6-7,20-21H2,(H,32,33)(H,34,35) |
InChI Key |
FVYHAXWUPTYOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OCCCCCOC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


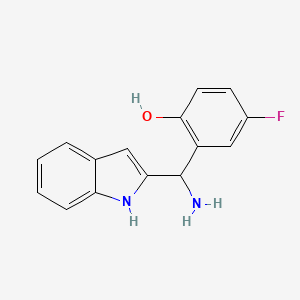

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid](/img/structure/B13673985.png)
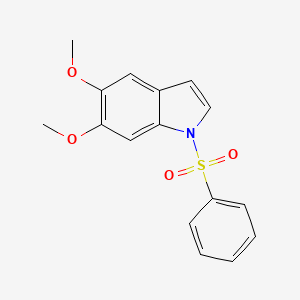
![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
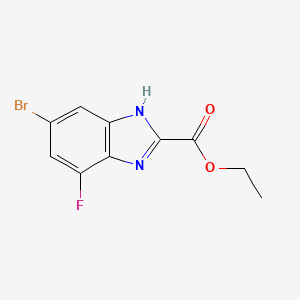
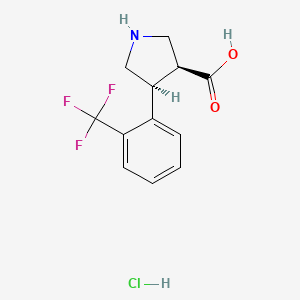
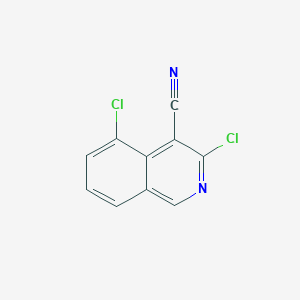

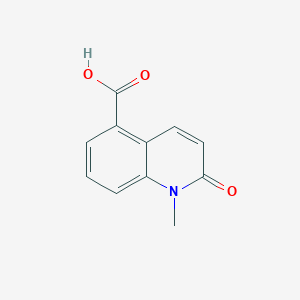

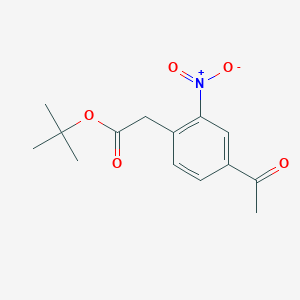
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
